6-Chloro-1,3,5-triazine-2,4-diamine-13C3

LC-MS/MS Isotope Dilution Internal Standard

6-Chloro-1,3,5-triazine-2,4-diamine-13C3 (DACT-13C3) is a 13C3-labeled internal standard that provides a +3 Da mass shift for accurate atrazine metabolite LC-MS/MS quantification. Unlike unlabeled or deuterated analogs, it co-elutes identically yet enables baseline-resolved MS/MS without deuterium isotope effects. • +3 Da shift (m/z 149→82) corrects matrix ion suppression; sub-ng/L detection. • ≥99 atom% 13C; ≥98% HPLC purity minimizes isotopic cross-talk. • Neat solid or 100 µg/mL acetonitrile solution; ships ambient.

Molecular Formula C3H4ClN5
Molecular Weight 148.53 g/mol
CAS No. 1216850-33-7
Cat. No. B563095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1,3,5-triazine-2,4-diamine-13C3
CAS1216850-33-7
Synonyms2,4-Diamino-6-chloro-1,3,5-triazine-3C3;  2,4-Diamino-6-chloro-s-triazine-3C3;  NSC 680830-3C3;  2,4-Diamino-6-chlorotriazine-3C3;  2-Chloro-1,3,5-triazine-4,6-diamine-3C3;  NSC 7965-3C3;  2-Chloro-4,6-bis(amino)-1,3,5-triazine-3C3;  2-Chloro-4,6-_x000B_bisamino-
Molecular FormulaC3H4ClN5
Molecular Weight148.53 g/mol
Structural Identifiers
InChIInChI=1S/C3H4ClN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9)/i1+1,2+1,3+1
InChIKeyFVFVNNKYKYZTJU-VMIGTVKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1,3,5-triazine-2,4-diamine-13C3 Product Overview


6-Chloro-1,3,5-triazine-2,4-diamine-13C3 (CAS 1216850-33-7) is a stable isotope-labeled analog of 6-chloro-1,3,5-triazine-2,4-diamine (unlabeled CAS 3397-62-4), with three 13C atoms substituted at the 2, 4, and 6 ring positions [1]. The compound is also known as Desethyl-desisopropyl Atrazine-13C3 (DACT-13C3) and is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of atrazine metabolites and related triazine residues in environmental, agricultural, and food safety matrices .

Workflow Isotope dilution LC-MS/MS quantification
Matrix Environmental, agricultural, food safety
Label 13C3 (M+3 mass shift)

6-Chloro-1,3,5-triazine-2,4-diamine-13C3 Irreplaceability


The unlabeled 6-chloro-1,3,5-triazine-2,4-diamine (CAS 3397-62-4) and the 13C3-labeled compound are chemically indistinguishable in most contexts but critically diverge in mass spectrometric applications. While the unlabeled compound co-elutes identically and shares the same ionization efficiency, it cannot serve as an internal standard because its m/z signal overlaps with the target analyte, precluding independent quantification . In contrast, the +3 Da mass shift of the 13C3-labeled analog (M+3) provides baseline-resolved MS/MS transitions (e.g., m/z 146 → 79 for unlabeled vs. m/z 149 → 82 for labeled), enabling accurate correction for matrix-induced ion suppression/enhancement and extraction variability [1]. Alternative deuterated analogs may exhibit differential retention times (deuterium isotope effects) and variable fragmentation pathways, which can compromise quantitative accuracy relative to 13C-labeled standards [2].

Unlabeled analog co-elutes with identical m/z, preventing independent MS quantification.
Deuterated analogs may exhibit retention time shifts and variable fragmentation, reducing quantitative accuracy relative to 13C-labeled standards.

Quantitative Evidence for 6-Chloro-1,3,5-triazine-2,4-diamine-13C3


Mass Spectrometric Differentiation for Accurate Quantification

6-Chloro-1,3,5-triazine-2,4-diamine-13C3 exhibits a molecular weight of 148.53 g/mol, which is +3 Da greater than the unlabeled compound (145.55 g/mol) due to the substitution of three 12C atoms with 13C at the 2, 4, and 6 ring positions [1]. This mass shift yields distinct MS/MS precursor and product ions (e.g., m/z 146→79 for unlabeled vs. m/z 149→82 for 13C3-labeled) that are chromatographically co-eluting but spectrally resolved, allowing the internal standard to precisely correct for ionization variability without interfering with analyte quantification .

MS Differentiation
Head-to-head
+3 Da (M+3) mass shift
Enables baseline-resolved MS/MS transitions for independent quantification.
Co-eluting but spectrally resolved; vendor HRMS confirmation.
LC-MS/MS Isotope Dilution Internal Standard Triazine Metabolites

Isotopic Purity for Trace Analysis

The compound is supplied with a minimum 99% atom 13C isotopic enrichment and chemical purity ≥95% (by CP) or ≥98% (by HPLC), as specified by multiple vendors . This high enrichment ensures minimal isotopic cross-talk between the analyte and internal standard channels, a prerequisite for low-level quantification (e.g., sub-ng/g or ppt levels in environmental samples) . In contrast, unlabeled analytical standards lack any isotopic differentiation, while lower-enrichment labeled compounds (e.g., 98% atom) can introduce quantifiable bias at trace concentrations.

Isotopic Enrichment
Specification review
≥99% atom 13C
Minimizes isotopic cross-talk for low-level quantification.
Vendor CoA; chemical purity ≥98% (HPLC).
Stable Isotope 13C Labeling Isotopic Enrichment Trace Analysis

UV and pKa Differentiation vs. Unsubstituted Triazines

While the 13C3 label does not alter UV absorption or pKa relative to the unlabeled compound, 6-chloro-1,3,5-triazine-2,4-diamine (the parent structure) exhibits a markedly different electronic profile compared to its unsubstituted analog, 1,3,5-triazine-2,4-diamine (DT). Specifically, the chlorine substituent shifts the amino group dissociation pKa from 9.35 ± 0.2 (for DT) to 11.5 ± 0.1 (for ClDT) and the ring protonation pKb from 3.5 ± 0.2 to 1.2 ± 0.1 [1]. This confirms that the chloro-substituted triazine is a distinct chemical entity with altered acid-base behavior and UV absorption bands in the 235–267 nm range, which differ from DT [1].

Acid-Base Profile
Class-level
pKa 11.5 vs 9.35 (DT)
Confirms distinct chemical identity from unsubstituted triazines.
UV spectra in 235–267 nm range differ; supports specific IS selection.
UV Spectroscopy pKa Dissociation Constant Triazine Chemistry

VETRANAL® Certification and Instrument Compatibility

The Sigma-Aldrich VETRANAL® grade of 6-Chloro-2,4-diamino-1,3,5-triazine-13C3 is explicitly certified for use as an analytical standard and is documented as suitable for both gas chromatography (GC) and high-performance liquid chromatography (HPLC) techniques [1]. This dual-platform compatibility contrasts with some triazine internal standards that are optimized solely for LC-MS/MS workflows and may exhibit thermal degradation or poor volatility in GC systems [2]. The neat format and >320°C melting point further support its use across diverse sample introduction methods.

Instrument Suitability
Reported
GC and HPLC certified (VETRANAL®)
Dual-platform compatibility reduces need for multiple IS inventories.
Neat; mp >320°C; per vendor CoA.
Analytical Standard VETRANAL GC-MS HPLC Pesticide Residue Analysis

6-Chloro-1,3,5-triazine-2,4-diamine-13C3 Application Scenarios


Atrazine Metabolite Quantification in Water

The 13C3-labeled compound serves as an isotope dilution internal standard for LC-MS/MS quantification of desethyl-desisopropyl atrazine (DACT), a terminal metabolite of the widely used herbicide atrazine. Its +3 Da mass shift allows precise correction for matrix effects in environmental water samples, enabling compliance with regulatory monitoring programs that require sub-ng/L detection limits . Pre-formulated solutions (e.g., 100 µg/mL in acetonitrile) are available for direct spiking into water samples prior to solid-phase extraction (SPE) .

Pesticide Residue Analysis in Food and Agriculture

In multiresidue pesticide screening methods, the VETRANAL®-certified standard provides traceable quantification of chlorotriazine residues in crops, soil, and processed foods. The ≥99% atom 13C enrichment ensures minimal isotopic overlap in complex matrices such as fatty extracts or high-pigment samples . The compound's suitability for both GC-MS and LC-MS/MS workflows supports its use in laboratories adhering to ISO 17025 or GLP guidelines [1].

Metabolic Fate and Environmental Persistence of Triazine Herbicides

Researchers investigating the degradation pathways of atrazine, simazine, or propazine employ 6-Chloro-1,3,5-triazine-2,4-diamine-13C3 as a tracer to quantify the fully dealkylated metabolite (DACT) in soil microcosms, plant uptake studies, and biodegradation assays . The distinct pKa of the chloro-substituted triazine core (11.5 vs. 9.35 for unsubstituted analogs) confirms its chemical identity and ensures that observed signals correspond specifically to the target metabolite rather than other triazine derivatives [2].

Application
Selection Property
Validation Focus
Atrazine metabolite quantification in water
+3 Da mass shift for matrix-effect correction
Low-level quantification in environmental water matrices
Pesticide residue analysis in food and agriculture
≥99% atom 13C enrichment; dual GC/HPLC suitability
Traceable quantification in complex matrices; method transfer
Metabolic fate and environmental persistence studies
Distinct pKa and UV profile confirms chlorotriazine identity
Specific detection of DACT metabolite in biodegradation assays

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